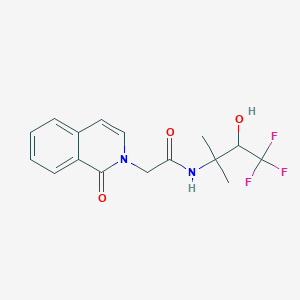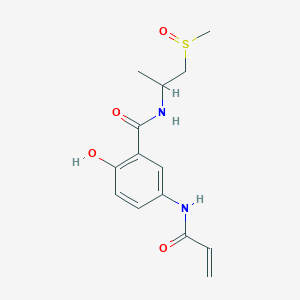![molecular formula C17H30N2O4 B7114302 Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7114302.png)
Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base.
Formation of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction using an appropriate acyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the piperidine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Other piperidine derivatives, such as fentanyl analogs, share structural similarities with Ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-[2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-3-23-17(21)15-6-9-18(10-7-15)12-16(20)19-8-4-5-14(11-19)13-22-2/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRYTSYCVIYDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)N2CCCC(C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7114219.png)
![2-cycloheptyl-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]acetamide](/img/structure/B7114232.png)
![[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7114235.png)

![(1-Methylcyclobutyl)-[4-[4-(oxan-4-yl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B7114246.png)
![2-tert-butylsulfonyl-N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B7114254.png)
![4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile](/img/structure/B7114261.png)
![5-[3-[(1S)-1-hydroxyethyl]azetidine-1-carbonyl]-6-(4-methoxyphenyl)-1-methylpiperidin-2-one](/img/structure/B7114273.png)

![methyl 4-[(2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]thiane-4-carboxylate](/img/structure/B7114282.png)
![3,5-difluoro-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7114284.png)
![(1S,4R)-N-[(4-fluorophenyl)methyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7114289.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide](/img/structure/B7114310.png)
